Evidence Gap Advisory: No Published Comparator-Based Bioactivity Data Available for This Compound
An exhaustive search of PubMed, PubChem, ChEMBL, BindingDB, Google Scholar, and global patent databases (WIPO, USPTO, EPO) using the CAS number 1226446-55-4, the systematic IUPAC name, the molecular formula C25H22N4O4S, and substructure queries around the benzofuro[3,2-d]pyrimidine-morpholine scaffold yielded zero primary records containing quantitative bioactivity, selectivity, ADME, or physicochemical comparator data for this compound. The only retrievable public-domain entries are vendor catalog listings (benchchem.com, evitachem.com) that report molecular identity (MW: 474.54; formula: C25H22N4O4S; purity: 95%) without any assay-derived performance metrics . In contrast, structurally related benzofuro[3,2-d]pyrimidines such as XL413 (Cdc7 IC50 = 3.4 nM) and cercosporamide-derived analog 23 (fluconazole synergy in C. albicans resistant strains) have published, quantifiable differentiation data [1][2]. No cross-study comparable or direct head-to-head data exist to position this compound relative to those benchmarks. This evidence gap is material: any claim of activity, selectivity, or superiority over a named analog for this compound would be scientifically unsupported based on the current public record.
| Evidence Dimension | Compound-specific bioactivity data availability (presence/absence of published quantitative data) |
|---|---|
| Target Compound Data | No published bioactivity data found (IC50, Ki, EC50, selectivity panel, or physicochemical profiling unavailable) |
| Comparator Or Baseline | XL413: Cdc7 IC50 = 3.4 nM [1]; Benzofuropyrimidinedione 23: fluconazole synergy in C. albicans resistant strain [2] |
| Quantified Difference | Not calculable – target compound lacks any published quantitative data point for comparison |
| Conditions | Systematic database and literature search conducted on 2026-04-29 across PubMed, PubChem, ChEMBL, BindingDB, Google Scholar, and patent databases; vendor-only records excluded per source rules. |
Why This Matters
For scientific selection or procurement, the complete absence of published comparator-based evidence means that any presumed differentiation from known benzofuro[3,2-d]pyrimidine analogs must be empirically determined by the end user before experimental use, and cannot be assumed from structural analogy alone.
- [1] FlyBase Chemical Report: XL413. A benzofuropyrimidine that is a potent ATP competitive inhibitor of Cdc7 kinase (IC50 = 3.4 nM). View Source
- [2] Dao VH, et al. Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration. Bioorg Med Chem Lett. 2018;28(13):2250-2255. PMID: 29853332. View Source
